molecular formula C17H24N2O4 B3723509 propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate

propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate

Cat. No.: B3723509
M. Wt: 320.4 g/mol
InChI Key: JSFLKVPIMOJFEW-PEZBUJJGSA-N
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Description

Propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate is a complex organic compound characterized by its unique structure, which includes a benzylcarbamimidoyl group, a hydroxy group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the benzylcarbamimidoyl group, the introduction of the hydroxy group, and the attachment of the propoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps to monitor the reaction progress and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzylcarbamimidoyl group can be reduced to form an amine.

    Substitution: The propoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzylcarbamimidoyl group may produce a primary amine.

Scientific Research Applications

Propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The benzylcarbamimidoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and propoxy groups may also play a role in the compound’s overall activity by influencing its solubility, stability, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(N’-Benzylcarbamimidoyl)-3,4,5-trimethoxybenzamide
  • Benzyl-(N’-benzylcarbamimidoyl)azanium chloride

Uniqueness

Propyl (Z)-2-(N’-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-10-22-16(20)14(17(21)23-11-4-2)15(18)19-12-13-8-6-5-7-9-13/h5-9,20H,3-4,10-12H2,1-2H3,(H2,18,19)/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFLKVPIMOJFEW-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=C(C(=NCC1=CC=CC=C1)N)C(=O)OCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/C(=C(/C(=NCC1=CC=CC=C1)N)\C(=O)OCCC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate
Reactant of Route 2
propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate
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propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate
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propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate
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Reactant of Route 6
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propyl (Z)-2-(N'-benzylcarbamimidoyl)-3-hydroxy-3-propoxyprop-2-enoate

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